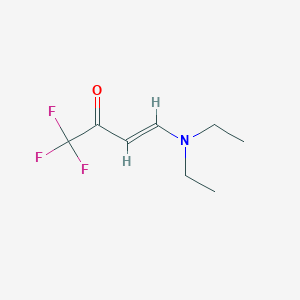

4-Diethylamino-1,1,1-trifluorobut-3-en-2-one

Übersicht

Beschreibung

4-Diethylamino-1,1,1-trifluorobut-3-en-2-one is a chemical compound with the molecular formula C8H12F3NO . It has a molecular weight of 195.18 .

Molecular Structure Analysis

The molecular structure of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one is represented by the InChI code: 1S/C8H12F3NO/c1-3-12(4-2)6-5-7(13)8(9,10)11/h5-6H,3-4H2,1-2H3/b6-5+ . This indicates the presence of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms in the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles

4-Diethylamino-1,1,1-trifluorobut-3-en-2-one is utilized in the synthesis of heterocyclic compounds. For example, it is used in creating trifluoromethylpyrroles and other related heterocycles. These syntheses typically involve intermediate 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones derived from 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one and α-aminoacids, leading to pyrroles and bicyclic heteroaromatics with trifluoromethyl substitution (Andrew & Mellor, 2000).

Formation of Complexes

This compound reacts with alkali metal salts of diethyl malonate to form two types of complexes. These complexes are either solvent molecule-involved complexes or sheer ion aggregates composed of alkali metal cation and carbanion, characterized by spectroscopic methods and single crystal X-ray diffraction analyses (Song et al., 2012).

Conformational Analysis

The compound's conformational behavior has been studied using multinuclear magnetic resonance. This analysis has revealed the solvent dependence of its structures and the pronounced double bond character of the C–N bond, indicating the engagement of p-electrons from the nitrogen atom in the conjugated π-electron system (Wöjcik et al., 1993).

Enaminoketone Synthesis

4-Diethylamino-1,1,1-trifluorobut-3-en-2-one is involved in the synthesis of αβ-unsaturated trifluoromethyl ketones. This process typically includes a reaction with Grignard reagents, resulting in good yields of the target compounds (Andrew & Mellor, 2000).

Production of Quinolines

The compound has been used to synthesize 2-(trifluoromethyl)quinolines. This process involves the deprotonation of N-ethylidene-tert-butylamine and subsequent condensation, followed by cyclization and dehydration to form the quinolines (Keller & Schlosser, 1996).

Eigenschaften

IUPAC Name |

(E)-4-(diethylamino)-1,1,1-trifluorobut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO/c1-3-12(4-2)6-5-7(13)8(9,10)11/h5-6H,3-4H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPHMBNBSBNCJN-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C=CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)/C=C/C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Diethylamino-1,1,1-trifluorobut-3-en-2-one | |

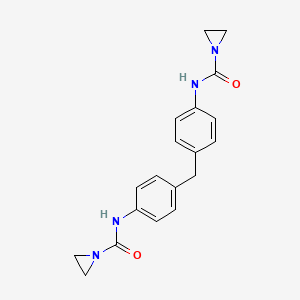

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-](/img/structure/B1585610.png)